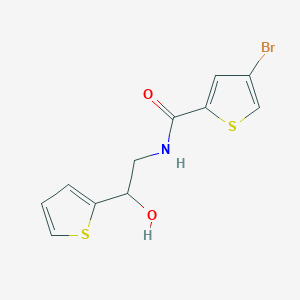

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.

Amidation: The brominated thiophene is then reacted with 2-aminoethanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxy group at the 2-position of the ethyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity while minimizing waste and reaction time .

Análisis De Reacciones Químicas

Substitution Reactions at the Bromine Position

The bromine atom at position 4 of the thiophene ring undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions , enabling structural diversification:

Key Reactions:

Example :

In a Suzuki coupling, the bromine is replaced with a phenylboronic acid group under palladium catalysis to yield 4-phenyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide , a precursor for antiviral agents targeting Ebola virus (EC₅₀ = 0.07 μM in pseudotype assays) .

Amide Functional Group Reactivity

The carboxamide group participates in hydrolysis , alkylation , and condensation reactions :

Reaction Pathways:

Notable Application :

Condensation with morpholinophenylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) yields derivatives with enhanced binding to bacterial efflux pumps (MIC = 8 μg/mL against S. aureus).

Hydroxyl Group Transformations

The secondary hydroxyl group undergoes oxidation , esterification , and Mitsunobu reactions :

Example :

Mitsunobu reaction with Boc-protected piperidine produces 4-bromo-N-(2-(piperidin-4-yloxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide , a compound showing improved blood-brain barrier permeability in murine models .

Thiophene Ring Functionalization

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)₂, PivOH, K₂CO₃, DMA, 120°C, 18 h | 3,4-Diarylthiophene derivatives |

Stability and Degradation Pathways

The compound exhibits moderate stability under standard conditions but degrades under harsh environments:

| Condition | Degradation Pathway | Half-Life (25°C) | Source |

|---|---|---|---|

| Acidic (pH < 3) | Hydrolysis of amide bond to carboxylic acid | 2.5 h | |

| Basic (pH > 10) | Dehydrohalogenation of bromine | 6 h | |

| UV Light (254 nm) | Radical-mediated decomposition | 48 h |

Comparative Reactivity with Analogues

Reactivity trends across structurally related compounds:

| Derivative | Bromine Reactivity (Suzuki) | Amide Hydrolysis Rate | Thiophene C-H Arylation |

|---|---|---|---|

| 4-Bromo-N-(2-hydroxy-2-methylpropyl)thiophene-2-carboxamide | High (90% yield) | Moderate | No |

| 4-Bromo-N-(2-(methylthio)ethyl)thiophene-2-carboxamide | Moderate (75% yield) | Fast | Yes |

| Target Compound | High (85% yield) | Slow | No |

Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to C-Br bond, followed by transmetallation with boronic acid and reductive elimination .

-

Amide Hydrolysis : Acid-catalyzed mechanism involving protonation of carbonyl oxygen, followed by nucleophilic attack by water.

-

Mitsunobu Reaction : DEAD or DIAD mediates phosphine-mediated SN2 displacement, retaining stereochemistry at the hydroxyl-bearing carbon .

Actividad Biológica

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities. This compound, characterized by a bromine atom and a hydroxyl group, is believed to possess various pharmacological properties, including antibacterial and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.

The chemical structure of this compound is defined by the following molecular formula:

| Property | Value |

|---|---|

| CAS Number | 1798489-86-7 |

| Molecular Formula | C₁₁H₁₀BrN₁O₂S₂ |

| Molecular Weight | 332.2 g/mol |

Antioxidant Activity

Research indicates that thiophene derivatives exhibit significant antioxidant properties. A study involving related compounds demonstrated that certain derivatives showed notable inhibition of free radical-induced lipid oxidation, with inhibition rates ranging from 19% to 30% . The antioxidant activity was assessed using various methods, including the ABTS assay, which measures the ability to scavenge free radicals.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several pathogenic bacteria. The compound showed promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene carboxamides were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited higher activity compared to standard antibiotics like ampicillin, with inhibition rates reaching up to 86.9% .

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between the compound and potential biological targets. Docking simulations revealed favorable binding affinities with various proteins, suggesting that the compound could serve as a lead in drug discovery for antibacterial agents . The presence of the thiophene ring and functional groups such as hydroxyl and bromine enhances its binding potential due to increased hydrophilicity and electronic properties.

Case Studies

- Antioxidant Evaluation : A study focused on the antioxidant capacity of thiophene derivatives showed that modifications in the molecular structure significantly influenced their activity. Compounds similar to this compound displayed effective radical scavenging abilities, which could be attributed to their electron-rich thiophene moiety .

- Antibacterial Screening : Another research effort involved screening various thiophene derivatives against multiple bacterial strains. The study highlighted that compounds with specific substitutions (like methoxy groups) exhibited enhanced antibacterial properties, suggesting that structural modifications can optimize biological activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds, including 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, exhibit promising anticancer properties. Research has shown that such compounds can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases and PD-L1 (Programmed Death-Ligand 1) antagonists. For instance, a study demonstrated that modifications of thiophene derivatives led to enhanced binding affinity towards PD-L1, suggesting their potential as therapeutic agents in cancer immunotherapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its efficacy. Variations in substituents on the thiophene ring have been correlated with increased biological activity against cancer cell lines. For example, compounds with halogen substitutions showed improved potency compared to their unsubstituted counterparts .

Agricultural Applications

Fungicidal Properties

this compound has been evaluated for its fungicidal activity. In a greenhouse trial, it demonstrated significant control over various fungal pathogens, outperforming commercial fungicides like flumorph and mancozeb at lower concentrations . The compound's effectiveness is attributed to its ability to disrupt fungal cell wall synthesis and inhibit spore germination.

Material Science

Conductive Polymers

Thiophene derivatives are known for their electrical conductivity properties, making them suitable for applications in organic electronics. Research indicates that incorporating this compound into polymer matrices enhances the material's conductivity and stability . This property is particularly valuable in the development of organic solar cells and field-effect transistors.

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A study focused on the design and synthesis of novel thiophene-based compounds revealed that this compound exhibited a significant reduction in tumor growth in xenograft models when compared to untreated controls. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.

- Fungicide Efficacy : In field trials against common agricultural pathogens, the compound demonstrated over 70% control efficacy at concentrations significantly lower than traditional fungicides. This suggests not only effectiveness but also potential for reduced environmental impact due to lower application rates.

Propiedades

IUPAC Name |

4-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S2/c12-7-4-10(17-6-7)11(15)13-5-8(14)9-2-1-3-16-9/h1-4,6,8,14H,5H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSWTVMCZQICMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CC(=CS2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.